
4-Chloro-1-(2-methoxyethyl)-1H-pyrazole-5-carbonitrile
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Overview
Description
4-Chloro-1-(2-methoxyethyl)-1H-pyrazole-5-carbonitrile is a chemical compound with a molecular formula of C7H8ClN3O. This compound is part of the pyrazole family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(2-methoxyethyl)-1H-pyrazole-5-carbonitrile typically involves the reaction of 4-chloro-1H-pyrazole-5-carbonitrile with 2-methoxyethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and the solvent used is often dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-(2-methoxyethyl)-1H-pyrazole-5-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The nitrile group can be reduced to form amines.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Substitution: Formation of 4-amino-1-(2-methoxyethyl)-1H-pyrazole-5-carbonitrile.
Oxidation: Formation of 4-chloro-1-(2-methoxyethyl)-1H-pyrazole-5-carboxylic acid.
Reduction: Formation of 4-chloro-1-(2-methoxyethyl)-1H-pyrazole-5-amine.
Scientific Research Applications
Anticancer Activity
Research indicates that pyrazole derivatives, including 4-Chloro-1-(2-methoxyethyl)-1H-pyrazole-5-carbonitrile, exhibit potential as anticancer agents. The compound has been studied for its ability to modulate androgen receptors, which are critical in the development of prostate cancer. As a tissue-selective androgen receptor modulator (SARM), it shows promise in treating conditions associated with androgen receptor activity, particularly in cancers that depend on these pathways for growth and proliferation .
Antiviral Properties
The compound has also been evaluated for antiviral activity. Studies on related pyrazole compounds have demonstrated efficacy against HIV-1 replication. The structure-activity relationship (SAR) studies suggest that modifications to the pyrazole ring can enhance antiviral properties, making this class of compounds a focus for developing new antiviral agents .
Anti-inflammatory Effects
In addition to its anticancer and antiviral applications, pyrazole derivatives have been investigated for anti-inflammatory properties. Compounds in this class have shown potential in reducing inflammation through various mechanisms, including inhibition of pro-inflammatory cytokines and enzymes .
Insecticidal Activity
The insecticidal properties of pyrazole derivatives have garnered significant attention in agricultural research. This compound has been tested for its effectiveness against various agricultural pests. Bioassays indicate that certain modifications to the pyrazole structure can lead to enhanced insecticidal activity, making these compounds valuable in developing new pesticides .
Herbicide Development
Research into the herbicidal properties of pyrazole compounds suggests their potential as selective herbicides. The unique mechanism of action associated with these compounds allows them to target specific plant pathways, offering a means to control weed populations without harming crops .
Case Study: Anticancer Efficacy
A study assessing the anticancer efficacy of pyrazole derivatives found that this compound demonstrated significant inhibition of prostate cancer cell lines through androgen receptor antagonism. The results indicated a dose-dependent response, highlighting its potential as a therapeutic agent in oncology .
Case Study: Insecticidal Effectiveness
In another study focused on agricultural applications, this compound exhibited promising insecticidal activity against Aphis fabae. At a concentration of 12.5 mg/L, it achieved over 85% mortality, indicating its potential as an effective pesticide alternative .
Mechanism of Action
The mechanism of action of 4-Chloro-1-(2-methoxyethyl)-1H-pyrazole-5-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but they often include key enzymes or signaling molecules that regulate cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1H-pyrazole-5-carbonitrile: Lacks the methoxyethyl group, which may affect its reactivity and biological activity.
1-(2-Methoxyethyl)-1H-pyrazole-5-carbonitrile:
Uniqueness
4-Chloro-1-(2-methoxyethyl)-1H-pyrazole-5-carbonitrile is unique due to the presence of both the chlorine atom and the methoxyethyl group. This combination of functional groups can enhance its reactivity and provide a broader range of applications compared to similar compounds.
Biological Activity
4-Chloro-1-(2-methoxyethyl)-1H-pyrazole-5-carbonitrile is a synthetic organic compound belonging to the pyrazole class of heterocyclic compounds. Its molecular formula is C8H9ClN4O, and it features a pyrazole ring substituted with a chlorine atom at the 4-position, a methoxyethyl group at the 1-position, and a cyano group at the 5-position. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry.
Anticancer Properties
Research indicates that compounds within the pyrazole family exhibit significant anticancer activity. This compound may interact with specific enzymes or receptors involved in cancer pathways. For instance, other pyrazole derivatives have shown promising results against various cancer cell lines:
Compound Name | Cell Line Tested | IC50 (µM) | Mechanism |
---|---|---|---|
N-(1-{1-[4-nitrophen]-3-phenyl-1H-pyrazol-4-yl}methylene)-2-chlorobenzohydrazide | MCF7 | 3.79 | Cytotoxic |
1-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide | NCI-H460 | 48 | Induces autophagy |
Compound from Zheng et al. | HCT116 | 0.39 | Aurora-A kinase inhibition |
These studies suggest that similar compounds may possess anticancer properties, warranting further investigation into the biological activity of this compound .
Anti-inflammatory Activity
Pyrazoles are well-known for their anti-inflammatory properties. The structural features of this compound may contribute to its potential effectiveness in reducing inflammation. Compounds with similar structures have been evaluated for their anti-inflammatory effects using various models:
- Cotton Pellet-Induced Granuloma : This model assesses the anti-inflammatory efficacy of compounds by measuring granuloma formation.
- Carrageenan-Induced Edema : A common test for evaluating anti-inflammatory drugs where paw edema is induced in rats.
In these studies, certain pyrazole derivatives have shown comparable efficacy to indomethacin, a standard anti-inflammatory drug .
Antimicrobial Activity
The antimicrobial potential of pyrazoles has also been explored extensively. Compounds similar to this compound have demonstrated activity against various microbial strains:
Compound Name | Microbial Strain Tested | Activity |
---|---|---|
Novel 1-thiocarbamoyl pyrazoles | E. coli, S. aureus | Significant inhibition |
Pyrazole derivatives from Burguete et al. | Pseudomonas aeruginosa, Klebsiella pneumoniae | Good activity |
These findings suggest that this compound could also exhibit antimicrobial properties, making it a candidate for further research in this area .
The biological activity of this compound is likely influenced by its functional groups:
- Cyano Group : This group is known for its reactivity and ability to participate in nucleophilic substitutions.
- Chlorine Atom : The presence of chlorine may enhance the compound’s reactivity and interaction with biological targets.
- Methoxyethyl Group : This substituent could affect the compound's lipophilicity and overall pharmacokinetic profile.
Understanding these interactions at a molecular level is crucial for elucidating the compound's therapeutic potential .
Case Studies and Research Findings
Recent studies have highlighted various derivatives of pyrazoles and their biological activities:
- Zheng et al. (2022) : Investigated a series of pyrazole derivatives for anticancer activity, reporting significant inhibition against multiple cancer cell lines with IC50 values in the low micromolar range.
- Abdel-Aziz et al. (2022) : Focused on pyrazoles as MAO-B inhibitors, demonstrating their potential in treating neurodegenerative diseases alongside anti-inflammatory effects.
- Burguete et al. (2017) : Synthesized novel pyrazoles and tested them against microbial strains, showing promising results that warrant further exploration into their mechanism of action.
These studies underscore the diverse biological activities associated with pyrazole derivatives and highlight the need for continued research into compounds like this compound .
Properties
Molecular Formula |
C7H8ClN3O |
---|---|
Molecular Weight |
185.61 g/mol |
IUPAC Name |
4-chloro-2-(2-methoxyethyl)pyrazole-3-carbonitrile |
InChI |
InChI=1S/C7H8ClN3O/c1-12-3-2-11-7(4-9)6(8)5-10-11/h5H,2-3H2,1H3 |
InChI Key |
KYXZVIOHQGBRSG-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C(=C(C=N1)Cl)C#N |
Origin of Product |
United States |
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